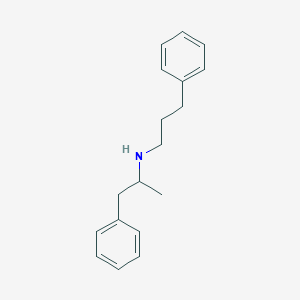

alpha-Methyl-N-(3-phenylpropyl)phenethylamine

Descripción

Propiedades

Número CAS |

13005-65-7 |

|---|---|

Fórmula molecular |

C18H23N |

Peso molecular |

253.4 g/mol |

Nombre IUPAC |

1-phenyl-N-(3-phenylpropyl)propan-2-amine |

InChI |

InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3 |

Clave InChI |

CYWPIEBWQAZHQX-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |

SMILES canónico |

CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |

Sinónimos |

alpha-methyl-N-(3-phenylpropyl)phenethylamine stenopril stenopril hydrochloride stenopril methylbenzenesulfonate stenopril, (+-)-isome |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Hydrogenation as a Core Strategy

Catalytic hydrogenation emerges as a cornerstone for constructing the amine backbone. A representative protocol involves the reduction of a ketone intermediate, such as 2-benzoyl-N-benzyl-N-methylethylamine, using platinum or palladium catalysts under hydrogen pressure. For example, hydrogenation at 5 bar H₂ in ethanol with Pt/C at 50°C yields 1-phenyl-3-(N-methylamino)-propane-1-ol with 85% efficiency. This intermediate is pivotal for subsequent functionalization.

Table 1: Catalytic Hydrogenation Parameters

Etherification for Side-Chain Installation

The N-(3-phenylpropyl) group is introduced via nucleophilic substitution. In a patented method, 1-chloro-4-trifluoromethylbenzene reacts with the hydrogenated intermediate in N-methylpyrrolidone (NMP) using potassium tert-butoxide as a base. This step achieves 90% conversion when conducted at 80°C for 6 hours, with KI as a catalyst.

Condensation-Cyclization Approaches

Imidate Formation and Cyclization

A three-step protocol adapted from triazolopyrimidine synthesis involves:

-

Condensation : Dimethyl cyanodithioimidocarbonate reacts with 3-phenylpropylamine to form an imidate intermediate.

-

Cyclization : Hydrazine hydrate in methanol at reflux converts the imidate to a 5-amino-1H-1,2,4-triazole derivative (92% yield).

-

Final Assembly : Reaction with an enaminone in glacial acetic acid at 80°C for 2 hours yields the target compound.

Table 2: Condensation-Cyclization Optimization

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | 3-Phenylpropylamine | RT, 12h | 89 |

| Cyclization | Hydrazine hydrate | Reflux, MeOH, 4h | 92 |

| Assembly | Enaminone, AcOH | 80°C, 2h | 85 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes flow chemistry to enhance reproducibility. A multi-stage system combines hydrogenation (Pt/C packed bed, 50°C, 5 bar H₂) with inline etherification (NMP, 80°C), achieving 82% overall yield with 99% purity. Automated solvent switching between stages minimizes cross-contamination.

Purification and Quality Control

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from heptane. Nuclear magnetic resonance (¹H NMR) confirms structural integrity, with characteristic peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 2.3 ppm (N-methyl group). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 255.38.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Análisis De Reacciones Químicas

Tipos de reacciones: (–)-PPAP sufre varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en aminas secundarias o terciarias.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.

Principales productos formados:

Oxidación: Formación de derivados de fenilacetona.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Formación de derivados N-sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Alpha-Methyl-N-(3-phenylpropyl)phenethylamine is a member of the phenethylamine class, characterized by a phenethylamine backbone with specific substitutions that influence its pharmacological activity. The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N

- Molecular Weight : 255.38 g/mol

- IUPAC Name : 1-(3-phenylpropyl)-2-methylaminopropane

Neurochemical Effects

Research has demonstrated that compounds within the phenethylamine class exhibit significant interactions with monoamine transporters, particularly dopamine (DAT) and norepinephrine transporters (NET). Studies indicate that this compound acts as a releasing agent at these transporters, similar to amphetamine but with distinct potency profiles.

Key Findings from Research Studies

- Uptake Inhibition : The compound shows varying degrees of inhibition on neurotransmitter uptake, which is crucial for understanding its potential as a stimulant or therapeutic agent. For instance, studies have shown that it has a lower IC50 value at NET compared to DAT, indicating a higher selectivity for norepinephrine release .

- Cardiovascular Effects : In vivo studies using telemetry in rats have revealed that administration of this compound leads to dose-dependent increases in heart rate and blood pressure, similar to other amphetamines . This highlights its potential cardiovascular implications when used therapeutically.

- Comparative Potency : When compared to other analogs, this compound exhibits unique pharmacokinetic properties that could be beneficial in developing new medications targeting mood disorders or attention deficit hyperactivity disorder (ADHD) .

Therapeutic Applications

Given its neurochemical profile, this compound is being investigated for several therapeutic applications:

- Cognitive Enhancers : Due to its stimulant properties, there is interest in exploring this compound as a cognitive enhancer or nootropic agent. Its ability to modulate neurotransmitter levels may improve attention and focus .

- Treatment of Depression : The compound's action on norepinephrine systems suggests potential use in treating depression and anxiety disorders. By increasing norepinephrine availability, it may alleviate symptoms associated with these conditions .

Mecanismo De Acción

(–)-PPAP actúa como un potenciador de la actividad monoaminérgica. Estimula la liberación de neurotransmisores monoaminérgicos mediada por la propagación de impulsos, incluidas la dopamina, la norepinefrina y la serotonina . A diferencia de los estimulantes como la anfetamina, que causan la liberación descontrolada de neurotransmisores, (–)-PPAP aumenta la cantidad de neurotransmisores liberados en respuesta a los impulsos neuronales . Este mecanismo de liberación controlada se atribuye a su interacción con objetivos moleculares y vías específicas implicadas en la liberación de neurotransmisores .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s structure diverges from classical phenethylamine derivatives in two key ways:

- α-Methyl substitution : Unlike unsubstituted phenethylamines (e.g., mescaline) or 2C derivatives (e.g., 2C-B, 2C-I), this compound includes an α-methyl group, which is analogous to amphetamine derivatives. This substitution typically prolongs half-life by resisting enzymatic breakdown .

- N-(3-phenylpropyl) group: Most phenethylamines feature smaller N-alkyl or N-aryl substitutions (e.g., NBOMe series: N-benzyl methoxy groups).

Table 1: Structural Comparison of Selected Phenethylamines

Pharmacological and Functional Insights

- Serotonin Receptor Interaction : Phenethylamines with oxygen-containing groups (e.g., methoxy in 2C derivatives) exhibit strong 5-HT2A binding . The absence of such groups in α-Methyl-N-(3-phenylpropyl)phenethylamine suggests lower intrinsic activity at this receptor unless compensated by its bulky N-substituent.

Key Research Findings and Gaps

- Receptor Binding: No direct binding data are available, but SAR studies indicate that bulky N-substituents can modulate 5-HT2A affinity. For example, NBOMe derivatives achieve nanomolar affinity via N-benzyl groups, whereas the 3-phenylpropyl group here may sterically hinder receptor interaction .

- Toxicity Risks : Phenethylamines with prolonged half-lives (e.g., amphetamines) carry higher cardiovascular and neurotoxic risks. The metabolic stability of this compound warrants caution .

Actividad Biológica

Alpha-Methyl-N-(3-phenylpropyl)phenethylamine, also known as (–)-PPAP, is a compound of interest due to its potential biological activities, particularly its role as a monoaminergic activity enhancer. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

(–)-PPAP is structurally related to phenethylamine and exhibits significant effects on neurotransmitter systems. It primarily enhances the release of monoamines such as dopamine, norepinephrine, and serotonin through mechanisms that involve receptor interactions and modulation of neurotransmitter release pathways .

The primary mechanism by which (–)-PPAP exerts its effects is through the stimulation of impulse propagation-mediated release of monoamine neurotransmitters. This action is distinct from traditional stimulants like amphetamines, which cause uncontrolled neurotransmitter release.

- Receptor Interactions : (–)-PPAP acts on trace amine-associated receptor 1 (TAAR1), which is implicated in the regulation of monoaminergic signaling pathways .

- Monoamine Release : The compound enhances the action potential-mediated release of catecholamines at lower concentrations than those required for direct receptor agonism .

Pharmacokinetics

Understanding the pharmacokinetic properties of (–)-PPAP is crucial for evaluating its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | High bioavailability |

| Metabolism | Primarily via MAO-B |

| Elimination Half-Life | Not well-defined in literature |

| Excretion | Renal |

The compound is metabolized primarily through monoamine oxidase B (MAO-B), with additional pathways involving MAO-A and semicarbazide-sensitive amine oxidases (SSAOs) .

Study on Neurochemical Profiles

A study investigating the neurochemical profiles of various psychoactive substances highlighted that (–)-PPAP produces effects similar to those of amphetamine but with a more controlled release mechanism. The study demonstrated that (–)-PPAP enhances dopamine and norepinephrine levels without significantly affecting heart rate, indicating a potentially safer profile compared to traditional stimulants .

Comparative Analysis with Similar Compounds

(–)-PPAP was compared with other compounds such as selegiline and amphetamine in terms of their effects on neurotransmitter release:

| Compound | Mechanism | Effects on Neurotransmitters |

|---|---|---|

| (–)-PPAP | Monoaminergic activity enhancer | Increased dopamine/norepinephrine release |

| Selegiline | MAO inhibitor | Neuroprotective effects |

| Amphetamine | Stimulant | Uncontrolled neurotransmitter release |

This comparative analysis underscores the unique position of (–)-PPAP in modulating neurotransmitter systems without the adverse effects commonly associated with amphetamines .

Q & A

Q. What are the recommended synthetic routes for alpha-Methyl-N-(3-phenylpropyl)phenethylamine, and what methodological considerations are critical for reproducibility?

The synthesis typically involves coupling reactions between phenylpropylamine derivatives and substituted phenethylamine precursors. For example, a compound of formula III can be reacted with a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base (e.g., N,N-diisopropylethylamine) to form the target molecule . Precautions include conducting reactions in anhydrous conditions and under nitrogen to prevent oxidation. Post-synthesis purification via column chromatography is advised to isolate the product .

Q. How can researchers validate the structural identity of this compound?

Structural confirmation requires a combination of techniques:

- 1H NMR : Analyze chemical shifts for characteristic peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups near δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., EI-HRMS for exact mass matching) .

- IR Spectroscopy : Identify functional groups like N-H stretches (~3300 cm⁻¹) and aromatic C-H bends .

- Chromatography : Use pentafluorophenylpropyl stationary phases (e.g., Discovery® HS F5 HPLC Column) for retention time consistency .

Advanced Research Questions

Q. What challenges arise in separating stereoisomers of this compound, and how can they be addressed methodologically?

Chiral chromatography is the gold standard for isomer separation. For instance, polysaccharide-based chiral columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane/isopropanol (90:10) can resolve enantiomers. Optimization of flow rate (0.5–1.0 mL/min) and column temperature (25–40°C) improves resolution . Advanced techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with time-of-flight mass spectrometry (TOF/MS) enhance throughput and sensitivity for isomer identification .

Q. How can researchers resolve contradictions in pharmacological data related to phenethylamine derivatives?

Discrepancies in receptor binding or metabolic stability studies may arise from variations in assay conditions (e.g., pH, temperature) or isomer-specific activity. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK-293 for TAAR1 receptor studies) and buffer systems .

- Control for stereochemistry : Test individual enantiomers, as racemic mixtures may obscure activity .

- Validate findings : Cross-reference with in silico docking studies (e.g., AutoDock Vina for binding affinity predictions) .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- Direct Sample Analysis (DSA)-TOF/MS : Enables rapid screening of street drug analogs with minimal sample preparation, achieving detection limits in the ppb range .

- UHPLC-TOF/MS : Provides high-resolution separation of positional isomers (e.g., distinguishing ortho- vs. para-substituted derivatives) using gradient elution (0.1% formic acid in acetonitrile/water) .

- Gas Chromatography (GC)-MS : Ideal for volatile byproducts; use splitless injection modes and DB-5MS columns for optimal sensitivity .

Q. What are the metabolic stability considerations for this compound in preclinical studies?

The compound’s stability is influenced by hepatic cytochrome P450 (CYP) enzymes. Key steps include:

- In vitro microsomal assays : Incubate with rat/human liver microsomes and NADPH cofactor to measure half-life (t½) .

- Metabolite identification : Use LC-Q-TOF/MS to detect phase I (oxidation) and phase II (glucuronidation) products .

- CYP inhibition studies : Test against isoforms like CYP2D6 and CYP3A4 to predict drug-drug interactions .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ammonia, hydrogen cyanide derivatives) .

- Waste Disposal : Neutralize acidic/basic waste before disposal and adhere to institutional guidelines for hazardous materials .

- Documentation : Maintain Safety Data Sheets (SDS) and conduct regular risk assessments for storage (e.g., -20°C for long-term stability) .

Q. How can researchers ensure compliance with ethical and regulatory standards in animal studies involving this compound?

- Institutional Animal Care and Use Committee (IACUC) approval : Required for dosing, route (e.g., intraperitoneal), and endpoint protocols .

- 3Rs Principle : Minimize animal use via in silico or in vitro models (e.g., zebrafish embryos for acute toxicity screening) .

- Analgesia and euthanasia : Follow AVMA guidelines for humane endpoints (e.g., CO₂ asphyxiation for rodents) .

Methodological Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.